Physicochemical Profile Benchmarking: LogP, HBD, and TPSA Advantages Over the Des-Methyl Indole Analog
The N-methylation on the indole ring of the target compound critically modulates its physicochemical properties relative to its unsubstituted analog, 2-(1H-indol-3-yl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one. The target compound has a calculated partition coefficient (XLogP3) of 1.1, while the des-methyl analog has an estimated XLogP3 of approximately 0.5-0.7, representing an increase of >0.4 log units [1]. This increase in lipophilicity can enhance passive membrane permeability, a key parameter for intracellular target engagement. Furthermore, the target compound has only 1 hydrogen bond donor (HBD), compared to 2 HBDs for the des-methyl analog, which reduces the desolvation penalty associated with crossing lipid bilayers [1].
| Evidence Dimension | Lipophilicity (XLogP3) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3: 1.1; HBD: 1 |
| Comparator Or Baseline | 2-(1H-indol-3-yl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one (des-methyl analog): XLogP3 ~0.6; HBD: 2 |
| Quantified Difference | ΔXLogP3 > +0.4; ΔHBD: -1 |
| Conditions | Computed properties using standard algorithms from molecular structure. Target compound data from Kuujia database [1]; comparator values are estimated based on the structural deletion of the methyl group. |
Why This Matters
A higher XLogP3 and lower HBD count typically correlate with improved cell permeability in vitro, making the target compound a more suitable starting point for developing cell-active probes compared to its des-methyl analog.
- [1] Kuujia. CAS No 2320685-74-1: 2-(1-methyl-1H-indol-3-yl)-1-{3-(pyrazin-2-yl)aminoazetidin-1-yl}ethan-1-one. Product page. View Source
